- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623
Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)
4-Nitrophenyl phenyl sulfide structure
Product Name:4-Nitrophenyl phenyl sulfide
Número CAS:952-97-6
MF:C12H9NO2S
Megavatios:231.270361661911
MDL:MFCD00024700
CID:83248
PubChem ID:13720
Update Time:2025-06-14
4-Nitrophenyl phenyl sulfide Propiedades químicas y físicas
Nombre e identificación
-
- 4-Nitrophenyl phenyl sulfide
- 4-Nitrodiphenyl Sulfide
- 1-nitro-4-phenylsulfanylbenzene
- 4-Nitrophenyl Phenyl
- 4-Nitrophenol phenyl sulphide
- 1-Nitro-4-(phenylthio)benzene (ACI)
- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)
- (4-Nitrophenyl)(phenyl)sulfane
- (4-Nitrophenyl)phenylsulphide
- 1-Nitro-4-phenylsulfanyl-benzene
- 4-(Phenylthio)nitrobenzene
- 4-Nitro-1-(phenylthio)benzene
- NSC 87341
- p-Nitrodiphenyl sulfide
- p-Nitrophenyl phenyl sulfide
- Phenyl 4-nitrophenyl sulfide
- Phenyl p-nitrophenyl sulfide
- AS-38165
- 1-Nitro-4-(phenylsulfanyl)benzene
- MFCD00024700
- 4-06-00-01694 (Beilstein Handbook Reference)
- NS00040443
- EINECS 213-462-5
- CCRIS 3887
- Benzene, 1-nitro-4-(phenylthio)-
- 952-97-6
- A6UNS7FMA7
- SCHEMBL268150
- 4-Nitrophenyl phenyl sulphide
- SULFIDE, p-NITROPHENYL PHENYL
- NSC87341
- NCIOpen2_005248
- Phenyl-p-nitrophenyl sulfide
- AKOS005216932
- Phenyl p-nitrophenylsulfide
- Benzene,1-nitro-4-(phenylthio)-
- DTXSID50241784
- 4-(Nitrophenyl) phenyl sulfide
- 4-NO2TE
- DB-057573
- CS-0204892
- 1-Nitro-4-(phenylthio)benzene
- NSC-87341
- DTXCID80164275
- UNII-A6UNS7FMA7
- 4-Nitrodiphenyl thioether
- BRN 1912782
- 4-Nitrophenyl phenyl sulfide, 97%
- STK697629
-
- MDL: MFCD00024700
- Renchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
- Clave inchi: RJCBYBQJVXVVKB-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O
Atributos calculados
- Calidad precisa: 231.03500
- Masa isotópica única: 231.035
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 3
- Complejidad: 228
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Superficie del Polo topológico: 71.1A^2
Propiedades experimentales
- Color / forma: 未确定
- Denso: 1.2840 (rough estimate)
- Punto de fusión: 52-55 ºC
- Punto de ebullición: 396.8°Cat760mmHg
- Punto de inflamación: 193.8°C
- índice de refracción: 1.5500 (estimate)
- PSA: 71.12000
- Logp: 4.26920
- Disolución: 未确定
4-Nitrophenyl phenyl sulfide Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: Irritant
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Wgk Alemania:3
- Código de categoría de peligro: R36/37/38
- Instrucciones de Seguridad: S26-S36
- Rtecs:WQ5620000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Store at recommended temperature
4-Nitrophenyl phenyl sulfide Datos Aduaneros
- Código HS:2930909090
- Datos Aduaneros:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Nitrophenyl phenyl sulfide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002980-1g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 1g |
£19.00 | 2022-03-01 | |
| Fluorochem | 002980-5g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 5g |
£31.00 | 2022-03-01 | |
| Fluorochem | 002980-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 25g |
£108.00 | 2022-03-01 | |
| Fluorochem | 002980-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 97% | 100g |
£324.00 | 2022-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 5g |
¥610.00 | 2023-02-14 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-25g |
4-Nitrophenyl phenyl sulfide, 98% |
952-97-6 | 98% | 25g |
¥2823.00 | 2023-02-14 | |
| Alichem | A019134628-25g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 25g |
$235.62 | 2023-08-31 | |
| Alichem | A019134628-100g |
4-Nitrophenyl phenyl sulfide |
952-97-6 | 95% | 100g |
$582.12 | 2023-08-31 | |
| TRC | N504470-2.5g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 2.5g |
$ 125.00 | 2022-06-03 | ||
| TRC | N504470-10g |
4-Nitrophenyl Phenyl Sulfide |
952-97-6 | 10g |
$ 375.00 | 2022-06-03 |
4-Nitrophenyl phenyl sulfide Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C
Referencia
- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C
Referencia
- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C
Referencia
- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referencia
- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C
Referencia
- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Hexamethylphosphoramide
Referencia
- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C
Referencia
- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C
Referencia
- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Referencia
- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C
Referencia
- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
Referencia
- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C
Referencia
- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974
Métodos de producción 14
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referencia
- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C
Referencia
- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,
Métodos de producción 17
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: Reline ; 1.5 h, 80 °C
Referencia
- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C
Referencia
- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation, Catalysis Communications, 2016, 86, 108-112
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C
Referencia
- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502
4-Nitrophenyl phenyl sulfide Raw materials
- Stannane,triethyl(phenylthio)-
- Phenylboronic acid
- 1-Fluoro-4-nitrobenzene
- Chlorotriphenylstannane
- Phenylthiotrimethylsilane
- Phenyl disulfide
4-Nitrophenyl phenyl sulfide Preparation Products
4-Nitrophenyl phenyl sulfide Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Número de pedido:A845267
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:05
Precio ($):288.0
Correo electrónico:sales@amadischem.com
4-Nitrophenyl phenyl sulfide Literatura relevante
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:952-97-6)4-Nitrophenyl phenyl sulfide
Pureza:99%
Cantidad:100g
Precio ($):288.0